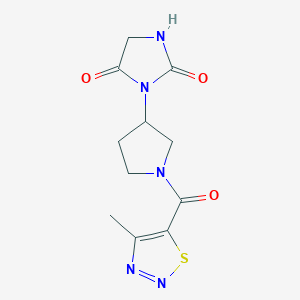

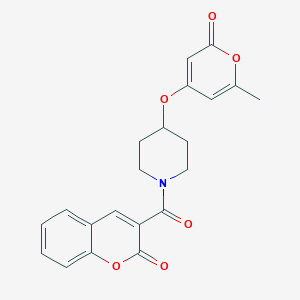

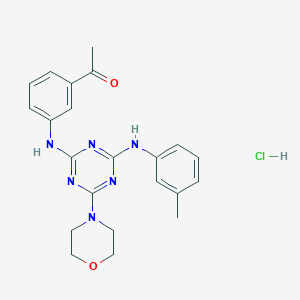

![molecular formula C19H19N5O3S B2547468 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034591-72-3](/img/structure/B2547468.png)

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzamide derivatives with thiadiazole scaffolds has been explored through various methods. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives were synthesized using a solvent-free method under microwave irradiation, which is a facile approach to couple thiadiazole scaffold and benzamide groups . Similarly, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized through a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives, followed by oxidation with copper(II) chloride to yield N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Additionally, N-(1,7-Dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives were synthesized via 1,3-dipolar cycloaddition of azomethine imines with azlactones without the need for a catalyst .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques such as IR, NMR, and mass spectral studies . X-ray single-crystal diffraction was used to determine the crystal structures of the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their complexes, revealing the positions of atoms, bond lengths, bond angles, and dihedral angles . The single crystal structure of certain N-(thiazol-2-yl)benzamide derivatives displayed helical assembly driven by π-π interaction along with cyclic N–H∙∙∙N and S∙∙∙O interaction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include microwave-assisted Schiff base formation , one-pot synthesis with subsequent oxidation and cyclization , and 1,3-dipolar cycloaddition followed by rearrangement . The formation of copper(II) complexes from the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives indicates the ability of these compounds to undergo coordination reactions .

Physical and Chemical Properties Analysis

The synthesized benzamide derivatives exhibited promising anticancer activity against various human cancer cell lines, with some compounds showing GI50 values comparable to the standard drug Adriamycin . The cytotoxicity of the N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes was significant, particularly against MDA-MB-231 and LNCap cell lines . The gelation behavior of certain N-(thiazol-2-yl)benzamide derivatives towards ethanol/water and methanol/water mixtures was influenced by methyl functionality and multiple non-covalent interactions . Antioxidant properties were also observed in some novel benzimidazole derivatives, with certain compounds being good scavengers of DPPH radical .

Wissenschaftliche Forschungsanwendungen

Insecticidal Assessment

Researchers explored the synthesis of various heterocycles, including thiadiazole derivatives, to assess their insecticidal properties. One study focused on the chemical's effectiveness against the cotton leafworm, Spodoptera littoralis, showcasing its potential as an insecticide (Fadda et al., 2017).

Analgesic Activity

Another study involved the synthesis of new pyrazoles and triazoles bearing a dibromo-methylquinazoline moiety. These compounds were evaluated for their analgesic activities, highlighting the potential for developing new pain relief medications (Saad et al., 2011).

Anticancer Evaluation

The design and synthesis of N-substituted benzamides incorporating oxadiazol and thiadiazol moieties were evaluated for their anticancer activities against several cancer cell lines. This research signifies the compound's relevance in searching for novel anticancer agents (Ravinaik et al., 2021).

Antibacterial Agents

A study on the design, synthesis, and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones introduced a novel class of promising antibacterial agents, indicating the compound's use in combating bacterial infections (Palkar et al., 2017).

Enzyme Inhibition

The development of thiadiazoline- and pyrazoline-based carboxamides and carbothioamides as inhibitors against nitric oxide synthase showcased the compound's potential in therapeutic applications related to enzyme inhibition (Arias et al., 2018).

Eigenschaften

IUPAC Name |

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-3-pyrazol-1-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c1-22-17-8-2-3-9-18(17)24(28(22,26)27)13-11-20-19(25)15-6-4-7-16(14-15)23-12-5-10-21-23/h2-10,12,14H,11,13H2,1H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEOBRWICTWTGOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC(=CC=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(1H-pyrazol-1-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

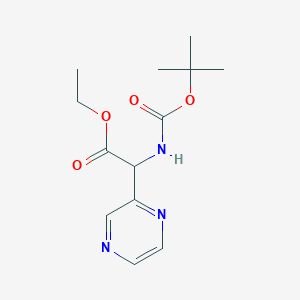

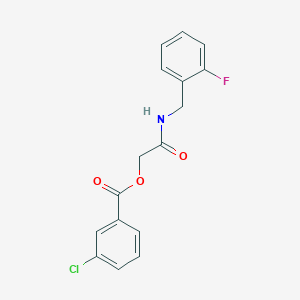

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-methoxy-2-naphthamide](/img/structure/B2547388.png)

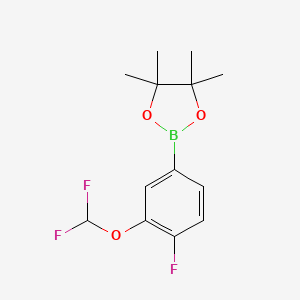

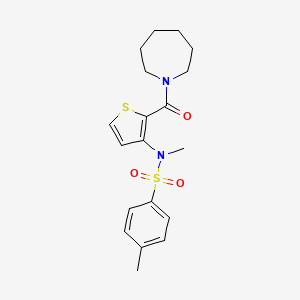

![N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2547394.png)

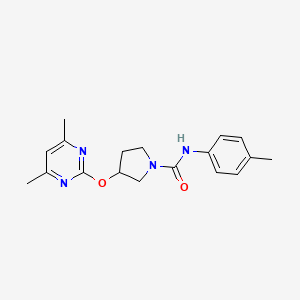

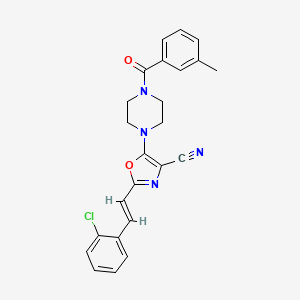

![N-[2-[4-[4-[4-(1,3-benzothiazole-2-carbonylamino)-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2547406.png)

![6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2547408.png)